5-(trifluoromethyl)oxolan-3-one
Description
Properties
CAS No. |
2090652-49-4 |
|---|---|
Molecular Formula |
C5H5F3O2 |
Molecular Weight |
154.09 g/mol |
IUPAC Name |
5-(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2 |
InChI Key |
MCLZGPCKOPNNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC1=O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Lactonization
γ-Keto acids such as 4-oxo-5-(trifluoromethyl)pentanoic acid can undergo intramolecular esterification under acidic conditions. For example, refluxing the precursor in aqueous hydrochloric acid (HCl) promotes cyclization via dehydration, yielding the target lactone. This method parallels the synthesis of related trifluoromethylated lactones, where HCl acts as both a catalyst and dehydrating agent.
Reaction Conditions
Base-Mediated Cyclization
Alternatively, γ-keto esters can undergo base-mediated cyclization. For instance, ethyl 4-oxo-5-(trifluoromethyl)pentanoate may react in the presence of a mild base (e.g., sodium bicarbonate) to form the lactone. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a modular route to oxolane derivatives. Starting from a diene precursor, such as 3-(trifluoromethyl)pent-4-enoic acid , a Grubbs catalyst (e.g., RuCl₂(PCy₃)₂CHPh) facilitates the formation of the five-membered ring.
Reaction Scheme
-
Esterification of the diene acid to form allyl 3-(trifluoromethyl)pent-4-enoate .
-
RCM using a second-generation Grubbs catalyst to yield 5-(trifluoromethyl)dihydrofuran-3-one .
-
Oxidation of the dihydrofuran intermediate to the lactone using a mild oxidant (e.g., MnO₂).
Advantages
-
High functional group tolerance.
-
Enables stereoselective synthesis if chiral catalysts are employed.
Direct introduction of the trifluoromethyl group into preformed oxolan-3-one scaffolds is challenging due to the stability of the lactone ring. However, two indirect strategies show promise:
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylating agents, such as Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), can transfer CF₃⁺ to enolates. For example, deprotonating oxolan-3-one with LDA generates an enolate, which reacts with Umemoto’s reagent to yield this compound.
Limitations
-
Low regioselectivity if multiple enolization sites exist.
-
Requires anhydrous conditions and low temperatures (−78°C).
Radical Trifluoromethylation
Photoredox catalysis enables radical-mediated trifluoromethylation. Using CF₃I as the CF₃ source and a photocatalyst (e.g., Ir(ppy)₃), the lactone’s α-position can be functionalized. This method is less explored for oxolane systems but has succeeded with similar cyclic ketones.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction rates and yields by improving mass transfer. For example, InCl₃-catalyzed cyclizations in 50% ethanol achieve 95% yields within 20 minutes under ultrasound. Applying this to this compound synthesis could reduce energy consumption and reaction times.
Solvent Optimization
Water-ethanol mixtures (50–70% EtOH) balance solubility and environmental impact. These solvents are preferable to dichloromethane or THF, aligning with green chemistry principles.
Comparative Analysis of Methods
| Method | Precursor | Catalyst/Solvent | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed | γ-Keto acid | HCl/H₂O | ~89% | Simple setup | Harsh conditions |
| RCM | Diene ester | Grubbs catalyst/THF | N/A | Stereocontrol | High catalyst cost |
| Electrophilic CF₃ | Oxolan-3-one enolate | Umemoto’s reagent | Low | Direct functionalization | Low regioselectivity |
| Ultrasound-assisted | β-Ketoester + diol | InCl₃/50% EtOH | ~95% | Fast, energy-efficient | Requires specialized equipment |
Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated oxolanone derivatives.
Substitution: Various substituted oxolanone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trifluoromethyl)oxolan-3-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(trifluoromethyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
5-(Bromodifluoromethyl)oxolan-3-one (C₅H₅BrF₂O₂)
- Structural Similarities : Shares the oxolan-3-one core.
- Key Differences : The 5-position substituent is bromodifluoromethyl (-CHF₂Br) instead of -CF₃. Bromine enhances reactivity as a leaving group, favoring nucleophilic substitution reactions.
- Applications : Likely serves as an intermediate in fluorinated compound synthesis, whereas the -CF₃ analog may prioritize stability in end products .
3,3-Difluoro-5-(Iodomethyl)oxolan-2-one (C₅H₅F₂IO₂)
- Structural Similarities: Oxolanone backbone with halogen substituents.
- Key Differences : The ketone is at the 2-position, and substituents include difluoro (at 3,3) and iodomethyl (at 5). Iodine’s steric bulk and polarizability contrast with -CF₃’s electron-withdrawing nature.
- Applications : Iodine’s role in radiopharmaceuticals or cross-coupling reactions differs from -CF₃’s use in enhancing lipophilicity .
1,2-Dioxolan-3-one Derivatives (e.g., 5-Methyl-4-methylene-1,2-dioxolan-3-one, C₅H₆O₃)
- Structural Similarities : Cyclic ketone framework.
- Key Differences : The 1,2-dioxolane ring (two oxygen atoms) increases polarity and ring strain compared to oxolane. Substituents (-CH₃, -CH₂) lack fluorination.
- Applications: Dioxolanes are often used as biodegradable solvents or monomers, whereas fluorinated oxolanones may target bioactive molecules .
Aryl Isoxazolines (e.g., Esafoxolaner)
- Structural Similarities : Both contain trifluoromethyl groups.
- Key Differences: Esafoxolaner’s aryl isoxazoline scaffold (with a naphthamide side chain) differs from the oxolanone ring.
- Applications : Esafoxolaner is a veterinary antiparasitic, suggesting that 5-(trifluoromethyl)oxolan-3-one’s -CF₃ group could similarly enhance bioactivity in agrochemicals .
Trifluoroethanone Derivatives (e.g., 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone)
- Structural Similarities : Aromatic -CF₃ substitution.
- Key Differences: Acyclic trifluoroethanone vs. cyclic oxolanone. The phenyl ring enables π-π interactions absent in oxolanones.
- Applications : Used as synthetic intermediates for pharmaceuticals, highlighting the versatility of -CF₃ in drug design .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | 5-Position Substituent | Ketone Position | Molecular Formula | Key Properties |
|---|---|---|---|---|---|
| This compound | Oxolane | -CF₃ | 3 | C₅H₅F₃O₂ | High electronegativity |
| 5-(Bromodifluoromethyl)oxolan-3-one | Oxolane | -CHF₂Br | 3 | C₅H₅BrF₂O₂ | Reactive leaving group |
| 3,3-Difluoro-5-(iodomethyl)oxolan-2-one | Oxolane | -CH₂I | 2 | C₅H₅F₂IO₂ | Steric bulk, polarizable |
| 5-Methyl-4-methylene-1,2-dioxolan-3-one | 1,2-Dioxolane | -CH₃ | 3 | C₅H₆O₃ | Biodegradable |
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 5-(trifluoromethyl)oxolan-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic trifluoromethylation of oxolan-3-one derivatives. A typical approach involves using trifluoromethylating agents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under anhydrous conditions in tetrahydrofuran (THF) with catalytic Lewis acids like BF₃·Et₂O. Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize reaction time and minimize side products. For example, a 72-hour reaction at 0°C to room temperature achieves ~65% yield .
- Key Variables : Temperature, solvent polarity (THF vs. DMF), and stoichiometry of the trifluoromethyl source.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm the absence of proton signals from starting materials (e.g., residual oxolan-3-one at δ 4.2–4.5 ppm) and verify trifluoromethyl group integration (δ -60 to -70 ppm in ¹⁹F NMR).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (λ = 254 nm) .
- Elemental Analysis : Match calculated vs. observed C, H, F percentages (e.g., C: 42.1%, H: 3.5%, F: 35.6%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
